PARP-1 Inhibitory Potency in Cellular Assay: Comparison to 1,5-Isoquinolinediol
In a cellular PARP-1 inhibition assay using human HeLa cells, 5-hydroxy-4-(4-((propylamino)methyl)phenyl)isoquinolin-1(2H)-one inhibited H2O2-induced PAR formation with an IC50 of 50 nM after 30 min pre-incubation followed by 15 min H2O2 stimulation [1]. By comparison, the classical PARP inhibitor 1,5-isoquinolinediol (1,5-dihydroxyisoquinoline), which lacks the 4-aryl substitution and represents a structurally simpler isoquinolinone scaffold, exhibits a reported PARP IC50 of 180–370 nM in enzymatic assays . This approximately 3.6- to 7.4-fold difference in potency underscores the functional impact of the 4-aryl substitution pattern on target engagement.
| Evidence Dimension | PARP-1 inhibition potency (cellular IC50) |
|---|---|
| Target Compound Data | IC50 = 50 nM (HeLa cell PAR formation assay) |
| Comparator Or Baseline | 1,5-Isoquinolinediol: IC50 = 180–370 nM (enzymatic PARP assay) |
| Quantified Difference | 3.6- to 7.4-fold greater potency for the target compound vs. 1,5-isoquinolinediol |
| Conditions | Target compound: HeLa cells, H2O2-induced PAR formation, 30 min pre-incubation, 15 min H2O2. Comparator: enzymatic PARP assay (different assay format—cross-study comparison, interpret with caution). |
Why This Matters
For researchers requiring potent PARP-1 inhibition at sub-100 nM concentrations in cellular models, the target compound provides a measurable potency advantage over the widely used tool compound 1,5-isoquinolinediol, which requires 3- to 7-fold higher concentrations to achieve comparable inhibition.
- [1] BindingDB entry BDBM124950. Affinity Data: IC50 = 50 nM. Assay: Inhibition of PARP1 in human HeLa cells assessed as reduction in H2O2-induced PAR formation, incubated for 30 min followed by H2O2 addition for 15 min. Linked to US Patent US8765972. View Source
